1-(4-Amino-2-chlorophenyl)pentan-1-one
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Overview
Description
“1-(4-Amino-2-chlorophenyl)pentan-1-one” is a chemical compound with the CAS Number: 1339841-76-7 . It has a molecular weight of 211.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as 1S/C11H14ClNO/c1-2-3-4-11(14)9-6-5-8(13)7-10(9)12/h5-7H,2-4,13H2,1H3 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule .Scientific Research Applications
Anticancer Applications
Organotin(IV) complexes, functionalized with amino acetate Schiff bases, have been synthesized and characterized. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs. The study highlights the structural and in vitro cytotoxicity analysis, presenting these compounds as promising candidates for further anticancer evaluation (Basu Baul et al., 2009).
Monoamine Uptake Inhibitors
Research on neurotransmitter reuptake mechanisms has led to the synthesis and biological evaluation of an array of 2-aminopentanophenones. These compounds were found to be selective inhibitors of the dopamine and norepinephrine transporters, with minimal effect on serotonin trafficking, highlighting their potential as medications for cocaine abuse (Meltzer et al., 2006).
Biofuel Production
The synthesis of pentanol isomers, including 1-pentanol, from engineered microorganisms through metabolic engineering is a notable advancement. These isomers are potential biofuels due to their desirable chemical properties and renewable biomass origin. Although current production levels are low for practical applications, this research demonstrates significant promise for improving production efficiency (Cann & Liao, 2009).
Chemical Synthesis and Characterization
Studies have focused on the synthesis and characterization of chlorophenyl-pentanone derivatives through condensation and hydrogenation processes. These studies provide insights into the economic and technical advantages of novel synthetic methods for producing such compounds, with potential applications in materials science and industrial chemistry (Shen De-long, 2007).
Diesel Engine Fuel Alternatives
Research evaluating diesel engine performance and emission characteristics using diesel-1-pentanol blends has shown that 1-pentanol, a higher-chain alcohol, could be an effective alternative fuel. This study assessed the impact of these blends on engine performance and emissions, indicating potential for reducing environmental impact and reliance on traditional diesel fuel (Yilmaz & Atmanli, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-11(14)9-6-5-8(13)7-10(9)12/h5-7H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXLJGOAZBTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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